3-Phenyl-1,2,4-thiadiazole-5-sulfonamide
Description
Significance of the 1,2,4-Thiadiazole (B1232254) Scaffold in Medicinal Chemistry Research
The 1,2,4-thiadiazole nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities. rsc.orgresearchgate.net This five-membered heterocyclic ring, containing two nitrogen atoms and one sulfur atom, is a structural component in various biologically active molecules. rsc.orgisres.org Its significance stems from its metabolic stability and its ability to act as a bioisostere for other functional groups, such as pyrimidine (B1678525) or oxadiazole moieties, in drug design. isres.orgnih.gov
Research has demonstrated that compounds incorporating the 1,2,4-thiadiazole ring possess diverse therapeutic potential. They have been investigated for a range of biological applications, including:
Anticancer Activity : Many 3,5-disubstituted 1,2,4-thiadiazole derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines, including breast, lung, colon, and ovarian cancer. rsc.orgnih.gov
Antimicrobial Properties : The scaffold is present in compounds showing antibacterial and antifungal activities. nih.govmdpi.com The only commercially available drug with this scaffold, Cefozopran, is a β-lactam antibiotic. researchgate.net
Anti-inflammatory Effects : Certain derivatives have been identified as cyclooxygenase inhibitors, indicating potential for anti-inflammatory applications. nih.gov
Neurological Applications : Some 1,2,4-thiadiazole compounds have shown neuroprotective properties and have been studied as potential treatments for conditions like Alzheimer's disease. researchgate.net
The versatility of the 1,2,4-thiadiazole scaffold makes it a focal point for the development of novel therapeutic agents with enhanced efficacy and selectivity. rsc.org
Role of Sulfonamide Moieties in Bioactive Compounds
The sulfonamide functional group (-SO₂NH₂) is a cornerstone of modern medicinal chemistry. ajchem-b.comresearchgate.net Historically, sulfonamides, or "sulfa drugs," were the first class of synthetic antimicrobial agents used systemically, revolutionizing medicine before the advent of penicillin. ajchem-b.comwikipedia.org Their initial success was in treating bacterial infections by acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for folate synthesis in bacteria. wikipedia.orgnih.gov
Beyond their antibacterial role, sulfonamide moieties are integral to a wide array of therapeutic agents with diverse mechanisms of action. researchgate.netnih.gov This functional group is present in drugs developed for various conditions:
Diuretics : Thiazide and loop diuretics containing the sulfonamide group are used to treat hypertension. wikipedia.org
Antidiabetic Agents : Sulfonylureas are a class of oral hypoglycemic drugs used in the management of type 2 diabetes. wikipedia.orgresearchgate.net
Anticancer Agents : Sulfonamides can act as inhibitors of enzymes like carbonic anhydrase (CA), which are overexpressed in certain tumors. ajchem-b.comresearchgate.net
Anticonvulsants : Some sulfonamide derivatives are used in the treatment of epilepsy. wikipedia.orgresearchgate.net
Anti-inflammatory Drugs : Certain COX-2 inhibitors, used to treat inflammation, incorporate a sulfonamide structure. wikipedia.org
The sulfonamide group's ability to bind to various enzymes and receptors, often acting as a bioisostere for carboxylic acids, has cemented its importance as a privileged structure in drug discovery and development. researchgate.net
Overview of Research Trajectories for Thiadiazole-Sulfonamide Derivatives
The strategic combination of the 1,2,4-thiadiazole scaffold and the sulfonamide moiety has emerged as a promising trajectory in drug discovery. This "hybrid" approach aims to create novel molecules with potentially synergistic or enhanced biological activities. nih.govnih.gov A primary focus of this research has been the development of potent and selective enzyme inhibitors.
A significant area of investigation is the targeting of carbonic anhydrases (CAs). CAs are a family of metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer. nih.gov The sulfonamide group is a classic zinc-binding group essential for CA inhibition. Researchers have designed and synthesized numerous thiadiazole-sulfonamide derivatives, evaluating them as inhibitors against different CA isoforms, particularly the tumor-associated CA IX and XII. nih.govmdpi.com Studies have shown that modifying the thiadiazole ring with various substituents can modulate the inhibitory potency and selectivity of these compounds. nih.govnih.gov
Other research directions for thiadiazole-sulfonamide derivatives include their evaluation as:
Antimicrobial Agents : The combination of two known antibacterial pharmacophores has been explored to develop new agents against resistant bacterial strains. nih.govresearchgate.net
Anticancer Agents : Beyond CA inhibition, these derivatives are being investigated for other cytotoxic mechanisms. nih.gov
Anticonvulsants : The anticonvulsant potential of both parent structures has led to research on hybrid molecules. researchgate.net
The data below summarizes the inhibitory activity of selected thiadiazole-sulfonamide derivatives against human carbonic anhydrase (hCA) isoforms.
| Compound | Target Isoform | Inhibition Constant (Kᵢ) |
| Saccharide-modified thiadiazole sulfonamide | hCA II | - |
| Saccharide-modified thiadiazole sulfonamide | hCA IX | - |
| Saccharide-modified thiadiazole sulfonamide | hCA XII | - |
| Acridine sulfonamide derivative (7e) | hCA II | 7.9 nM |
Data sourced from multiple studies on thiadiazole-sulfonamide derivatives as carbonic anhydrase inhibitors. nih.govnih.gov
Scope and Objectives of the Research Outline
This article aims to provide a focused and scientifically rigorous overview of the chemical and medicinal context of 3-Phenyl-1,2,4-thiadiazole-5-sulfonamide. The objective is to deconstruct the compound into its core components—the 1,2,4-thiadiazole scaffold and the sulfonamide moiety—and to elucidate their individual and combined significance in contemporary drug research. By adhering strictly to this outline, the article will detail the established importance of these structural units and explore the research trends that emerge from their molecular combination, thereby contextualizing the scientific interest in this class of compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
117588-09-7 |
|---|---|
Molecular Formula |
C8H7N3O2S2 |
Molecular Weight |
241.3 g/mol |
IUPAC Name |
3-phenyl-1,2,4-thiadiazole-5-sulfonamide |
InChI |
InChI=1S/C8H7N3O2S2/c9-15(12,13)8-10-7(11-14-8)6-4-2-1-3-5-6/h1-5H,(H2,9,12,13) |
InChI Key |
TYUTWZVHTYQMDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)S(=O)(=O)N |
Origin of Product |
United States |
Structural Elucidation and Spectroscopic Characterization of 3 Phenyl 1,2,4 Thiadiazole 5 Sulfonamide Analogues
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy reveals the number and electronic environment of hydrogen atoms in a molecule. In the case of 3-phenyl-1,2,4-thiadiazole-5-sulfonamide analogues, distinct signals are expected for the aromatic protons of the phenyl ring and the protons of the sulfonamide group.
The protons of the sulfonamide group (-SO₂NH₂) typically appear as a broad singlet in the downfield region of the spectrum, due to proton exchange and quadrupolar relaxation from the adjacent nitrogen atom. For example, in related 1,3,4-thiadiazole sulfonamide structures, this signal has been observed as a singlet at δ 7.45 ppm semanticscholar.org or as a doublet at δ 8.38 ppm. researchgate.net The aromatic protons of the phenyl group at the C3 position typically resonate in the range of δ 7.2–8.2 ppm. semanticscholar.orgdergipark.org.tr The specific multiplicity and chemical shift of these protons depend on the substitution pattern of the phenyl ring. An unsubstituted phenyl ring would show a complex multiplet, while substituted analogues would exhibit more defined splitting patterns (e.g., doublets and triplets). For instance, in a related N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide, the aromatic protons of the benzene ring appear as a multiplet between δ 7.2–7.8 ppm.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Phenyl (Ar-H) | 7.2 - 8.2 | Multiplet (m) | Pattern depends on substitution. |
| Sulfonamide (SO₂NH ₂) | 7.4 - 8.4 | Singlet (s), broad | Chemical shift can be variable and peak may be exchangeable with D₂O. |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. For this compound analogues, characteristic signals are observed for the carbons of the thiadiazole ring and the phenyl substituent.
The two carbon atoms within the 1,2,4-thiadiazole (B1232254) ring are highly deshielded and appear far downfield. In a study of 3-(substituted phenyl)-4-(p-tolyl)-1,2,4-thiadiazole-5(4H)-ones, the C3 carbon (attached to the phenyl group) resonates around δ 153.0–155.9 ppm, while the C5 carbon appears even further downfield at approximately δ 177.5–178.3 ppm. researchgate.net The chemical shift of the C3 carbon is notably influenced by the electronic nature of the substituents on the attached phenyl ring. researchgate.net The carbons of the phenyl ring itself typically appear in the aromatic region of δ 120–140 ppm, with the ipso-carbon (the carbon directly attached to the thiadiazole ring) showing a distinct chemical shift. dergipark.org.tr
| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |
| Thiadiazole C5 | 177 - 179 | Carbon attached to the sulfonamide group. |
| Thiadiazole C3 | 153 - 156 | Carbon attached to the phenyl group. |
| Phenyl (ipso-C) | ~130 - 135 | Shift influenced by the heterocyclic ring. |
| Phenyl (other Ar-C) | 120 - 130 | Multiple signals expected depending on substitution. |
For analogues containing fluorine substituents, Fluorine-19 (¹⁹F) NMR spectroscopy is a powerful and highly sensitive technique for structural confirmation. nih.gov The ¹⁹F nucleus has 100% natural abundance and a wide chemical shift range, making it an excellent probe for molecular structure and environment. nih.govnih.gov
In a hypothetical 3-(fluorophenyl)-1,2,4-thiadiazole-5-sulfonamide derivative, the ¹⁹F NMR spectrum would show distinct signals for each unique fluorine atom on the phenyl ring. The chemical shifts would be highly sensitive to the position of the fluorine atom (ortho, meta, or para) and the presence of other substituents. nih.gov Furthermore, coupling between ¹⁹F and nearby ¹H nuclei (³JHF) or other ¹⁹F nuclei would provide valuable information about the substitution pattern on the aromatic ring. rsc.org This technique is particularly useful for distinguishing between isomers that may be difficult to resolve by ¹H or ¹³C NMR alone. nih.gov
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, allowing for the mapping of adjacent protons. For a substituted phenyl ring on the thiadiazole core, COSY would reveal the connectivity of the aromatic protons, confirming their relative positions (ortho, meta, para).
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is used to definitively assign the ¹³C signals for each protonated carbon in the phenyl ring.
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons over two or three bonds (e.g., ¹H to ¹³C). This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, correlations from the phenyl protons to the C3 carbon of the thiadiazole ring would confirm the connection between the two ring systems. ias.ac.in Similarly, correlations from the sulfonamide protons to the C5 carbon would establish the position of the sulfonamide group. Such techniques have been successfully applied to characterize related heterocyclic sulfonamide structures. conicet.gov.arnih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound analogues, the key functional groups—sulfonamide and the thiadiazole ring—exhibit characteristic absorption bands.
The sulfonamide group (–SO₂NH₂) gives rise to several distinct peaks. The N-H stretching vibrations of the primary amine are typically observed as two bands in the region of 3400–3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds are strong and easily identifiable, appearing in the ranges of 1350–1310 cm⁻¹ and 1170–1140 cm⁻¹, respectively. semanticscholar.org The C=N stretching vibration within the thiadiazole ring is expected to appear in the 1630–1570 cm⁻¹ region. mdpi.com Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Sulfonamide (N-H) | Symmetric & Asymmetric Stretch | 3400 - 3200 | Medium |
| Aromatic (C-H) | Stretch | 3100 - 3000 | Medium-Weak |
| Thiadiazole (C=N) | Stretch | 1630 - 1570 | Medium |
| Sulfonamide (S=O) | Asymmetric Stretch | 1350 - 1310 | Strong |
| Sulfonamide (S=O) | Symmetric Stretch | 1170 - 1140 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy. The mass spectrum also reveals fragmentation patterns that can help confirm the structure.
For a compound like this compound, the mass spectrum would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. In related 1,3,4-thiadiazole sulfonamides, a molecular ion peak (M+) has been clearly identified. semanticscholar.org The fragmentation pattern often involves the cleavage of the weakest bonds and the formation of stable ions.
Common fragmentation pathways for this class of compounds could include:
Loss of the sulfonamide group or parts of it (e.g., loss of SO₂ or NH₂).
Cleavage of the thiadiazole ring, which can lead to the formation of nitrile-containing fragments.
Fragmentation of the phenyl ring.
For example, the mass spectrum of a related thiazole (B1198619) derivative showed initial fragmentation by loss of an NH₂ group, followed by ring opening. researchgate.net The analysis of these fragment ions provides a fingerprint that helps to piece together the original molecular structure and distinguish it from isomers.
Elemental Analysis for Compositional Verification
Elemental analysis serves as a primary and essential tool for verifying the empirical formula of newly synthesized compounds. This quantitative technique determines the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) within a molecule. The experimentally determined percentages are then compared against the theoretically calculated values based on the proposed chemical formula. A close correlation between the found and calculated values provides strong evidence for the compound's purity and confirms its elemental composition. mdpi.comnih.gov
For instance, the elemental analysis of a spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivative, an analogue containing the core sulfamoyl-phenyl-thiadiazole moiety, yielded results that were in excellent agreement with the calculated values, thereby confirming its molecular formula of C₂₀H₁₄N₄O₄S₂. mdpi.com Similarly, the structures of various other synthesized 1,3,4-thiadiazole derivatives have been routinely confirmed through elemental analysis alongside spectroscopic data. nih.govnih.gov
| Element | Calculated (%) | Found (%) |
|---|---|---|
| Carbon (C) | 54.79 | 54.67 |
| Hydrogen (H) | 3.22 | 3.25 |
| Nitrogen (N) | 12.78 | 12.83 |
| Sulfur (S) | 14.62 | 14.58 |
X-ray Crystallography for Solid-State Structural Determination
The crystal structures of numerous 1,3,4-thiadiazole analogues have been successfully elucidated using this method. mdpi.comnih.govnih.gov For example, the analysis of a fused heterocyclic system, 8-(1H-indol-2-yl)-5-(p-tolyl)- mdpi.comnih.govnih.govtriazolo[3,4-b] mdpi.comnih.govnih.govthiadiazole, provided detailed structural parameters. The study confirmed the planarity of the aromatic ring systems and revealed a slight twist between them. Such detailed structural information is invaluable for rational drug design and for understanding intermolecular interactions within the crystal lattice. mdpi.com
| Parameter | Value |
|---|---|
| Unit Cell Volume | 1481.44(7) ų |
| Crystal Density | 1.486 Mg/m³ |
| Twist Angle (Phenyl to Fused System A) | 2.85° |
| Twist Angle (Fused System A to C) | 0.60° |
Investigation of Tautomeric Forms and Conformational Preferences
Thiadiazole sulfonamide analogues can exist in different tautomeric forms and exhibit conformational flexibility, both of which can significantly influence their biological activity. Tautomers are structural isomers that readily interconvert, often through the migration of a proton. The investigation of these phenomena typically involves a combination of spectroscopic techniques, like Nuclear Magnetic Resonance (NMR), and computational molecular modeling.
Studies on sulfonamide-1,2,4-thiadiazole derivatives have utilized NMR and molecular modeling to determine their primary conformational features. researchgate.net Energy maps generated by scanning dihedral angles can identify the most stable, low-energy conformations. For certain analogues, a coplanar orientation of an NH group and the thiadiazole ring was found to be energetically favorable. researchgate.net X-ray crystallography can also provide insight into tautomerism by revealing the preferred form in the solid state. For example, a study of N-arylcyanothioformamides showed that the thione tautomer is the preferred form in the crystalline structure. mdpi.com Theoretical studies using Density Functional Theory (DFT) are also employed to analyze the stability and tautomerism of thiadiazole derivatives in different environments. researchgate.net
| Dihedral Angle | Energetically Favorable Orientation | Implication |
|---|---|---|
| τ7 (related to NH-thiadiazole) | ~0°, 180°, 360° | Indicates a coplanar orientation of the NH and thiadiazole groups. |
Pharmacological Research and Mechanistic Insights of 3 Phenyl 1,2,4 Thiadiazole 5 Sulfonamide Derivatives
Enzyme Inhibition Studies
The primary pharmacological interest in phenyl-thiadiazole-sulfonamide derivatives lies in their ability to inhibit specific enzymes. Extensive research has been conducted to evaluate their potency and selectivity against several major classes of enzymes, including carbonic anhydrases, histone deacetylases, and enzymes within the folate biosynthesis pathway.
Carbonic Anhydrase (CA) Isoforms (hCA I, hCA II, hCA IV, hCA IX, pfCA)
Sulfonamides are the classical and most potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Research into thiadiazole-based sulfonamides has been extensive, although specific kinetic data for the 1,2,4-thiadiazole (B1232254) isomer is limited. The majority of available research focuses on the closely related 1,3,4-thiadiazole-2-sulfonamide scaffold, exemplified by the clinically used drug Acetazolamide. The findings for this isomer provide valuable insights into the likely behavior of 3-phenyl-1,2,4-thiadiazole-5-sulfonamide derivatives.
Derivatives of thiadiazole sulfonamides exhibit significant variability in their inhibitory action against the various human (h) CA isoforms. Studies on series of 1,3,4-thiadiazole-sulfonamide derivatives show potent, low nanomolar inhibition against the widespread cytosolic isoform hCA II and the tumor-associated transmembrane isoform hCA IX. mdpi.comnih.gov In contrast, the slow cytosolic isoform hCA I is often inhibited to a lesser extent. tandfonline.comnih.gov For instance, certain series of positively charged 1,3,4-thiadiazole sulfonamides were developed to selectively target transmembrane CAs like CA IX, which are overexpressed in tumors. mdpi.comnih.gov The inhibition profile is heavily influenced by the substituents on the thiadiazole or phenyl ring, which can be modified to enhance selectivity for a particular isoform. For example, some 2-substituted-1,3,4-thiadiazole-5-sulfamides have shown weak activity against cytosolic isoforms hCA I and II but act as powerful, low nanomolar inhibitors of the mitochondrial isoforms hCA VA and hCA VB. nih.gov
The inhibitory potency of thiadiazole sulfonamide derivatives is quantified by their inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀). For series of 1,3,4-thiadiazole derivatives, these values are often in the low nanomolar range, indicating high-affinity binding to the target enzymes.
Specifically, studies on various 1,3,4-thiadiazole sulfonamides have reported Kᵢ values ranging from 3–12 nM against hCA I, 0.20–5.96 nM against hCA II, and 3–45 nM against the tumor-associated hCA IX. mdpi.comnih.gov Other research on mono-substituted acetazolamide-based derivatives noted significant selectivity for hCA II, with the best reported IC₅₀ value being 16.7 nM. mdpi.comnih.gov These kinetic data underscore the potent inhibitory capacity of the thiadiazole sulfonamide scaffold.
Table 1: Representative Inhibition Constants (Kᵢ / IC₅₀) of Thiadiazole-Sulfonamide Derivatives Against hCA Isoforms Note: Data is primarily from studies on the 1,3,4-thiadiazole isomer scaffold.
| Compound Series | hCA I | hCA II | hCA IX |
|---|---|---|---|
| Positively Charged 1,3,4-Thiadiazole Sulfonamides | 3–12 nM (Kᵢ) mdpi.comnih.gov | 0.20–5.96 nM (Kᵢ) mdpi.comnih.gov | 3–45 nM (Kᵢ) mdpi.comnih.gov |
| Mono-substituted Acetazolamide Derivatives | - | 16.7 nM (IC₅₀) mdpi.comnih.gov | - |
| 2-Substituted-1,3,4-thiadiazole-5-sulfamides | 102 nM–7.42 µM (Kᵢ) nih.gov | 0.54-7.42 µM (Kᵢ) nih.gov | - |
The mechanism of CA inhibition by sulfonamides is well-established at a molecular level. The sulfonamide group (—SO₂NH₂) is the critical zinc-binding group (ZBG). semanticscholar.org In its deprotonated, anionic form (—SO₂NH⁻), it coordinates directly to the Zn(II) ion located at the bottom of the enzyme's active site. This binding displaces the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle, thereby halting the enzyme's activity. The binding is further stabilized by a network of hydrogen bonds between the sulfonamide's nitrogen and oxygen atoms and the side chain of a conserved threonine residue (Thr199) within the active site. The thiadiazole and phenyl rings of the inhibitor engage in additional van der Waals interactions with hydrophobic and hydrophilic residues lining the active site cavity, which influences the inhibitor's affinity and isoform selectivity.
Histone Deacetylase (HDAC) Inhibition
More recently, thiadiazole-containing compounds have been investigated as inhibitors of histone deacetylases (HDACs), another class of zinc-dependent enzymes that play a crucial role in epigenetic regulation. HDAC inhibitors have emerged as a promising class of anticancer agents. Research has explored derivatives of 1,2,4-thiadiazole as non-hydroxamic acid zinc-binding groups for HDAC inhibition.
In a study focused on designing new HDAC inhibitors, a series of 1,2,4-thiadiazole derivatives were synthesized and evaluated. Specifically, the compound 4-(naphthalen-1-ylmethoxy)-N-(1,2,4-thiadiazol-5-yl)benzamide, which is structurally related to the 3-phenyl-1,2,4-thiadiazole (B3053043) scaffold, demonstrated significant cytotoxic effects with an IC₅₀ of 0.66 μM against a cancer cell line, a potency greater than the FDA-approved drug Vorinostat in the same assay. tandfonline.com While this study did not report direct enzymatic inhibition values, the cytotoxic activity is indicative of effective target engagement. Other studies on the 1,3,4-thiadiazole isomer have identified potent HDAC inhibitors, such as a 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative with an IC₅₀ of 15 nM against HDAC1. nih.gov
Table 2: Representative Inhibitory Data for Thiadiazole Derivatives Against HDACs
| Compound Series / Name | Target | IC₅₀ Value |
|---|---|---|
| 4-(naphthalen-1-ylmethoxy)-N-(1,2,4-thiadiazol-5-yl)benzamide | Cytotoxicity (indicative of HDAC inhibition) | 0.66 µM tandfonline.com |
| 2,5-diphenyl-1,3,4-thiadiazole hydroxamate derivative (4j) | HDAC1 | 15 nM nih.gov |
| 1,3,4-thiadiazole based hydroxamic acid (6i) | Total HDACs | 0.089 µM |
Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK) Inhibition
Derivatives of the thiadiazole sulfonamide scaffold have been identified as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy due to its role in cell proliferation and survival. plos.org The mitogenic effects of EGF are mediated by the autophosphorylation of its receptor, and overexpression of EGFR is common in many solid tumors, making its inhibition a viable strategy for developing antitumor agents. nih.gov
A novel sulfamoylphenyl-dihydro-thiadiazole derivative, compound 14 , was designed as a dual inhibitor targeting both EGFR and human carbonic anhydrases. plos.org This compound demonstrated potent inhibition of EGFR with a half-maximal inhibitory concentration (IC₅₀) of 10.12 ± 0.29 nM. plos.org The design strategy for this class of compounds often involves retaining and enhancing key pharmacophoric features known to be crucial for EGFR inhibition while incorporating the thiadiazole and sulfonamide functionalities. plos.org Similarly, another compound, 13f (3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide), was confirmed as a potent EGFR inhibitor with an IC₅₀ value of 22 nM against the tyrosine kinase activity of EGFR. waocp.org
| Compound | Target | IC₅₀ (nM) |
|---|---|---|
| Sulfamoylphenyl-dihydro-thiadiazole derivative (Compound 14) | EGFR | 10.12 ± 0.29 |
| 3-[(4-phenylpyrimidin-2-yl) amino] benzene-1-sulfonamide (13f) | EGFR Tyrosine Kinase | 22 |
Enoyl Reductase Inhibition
The enoyl-acyl carrier protein (ACP) reductase (ENR) is a critical enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, making it an attractive target for novel antibacterial agents. frontiersin.org A high-throughput screening identified a 1,3,4-thiadiazole sulfonamide scaffold as the first inhibitor of FabX, the bifunctional dehydrogenase/isomerase essential for unsaturated fatty acid (UFA) biosynthesis in the gastric pathogen Helicobacter pylori. nih.gov
The initial hit compound, P61G11 (compound 1 ), exhibited an IC₅₀ of 3.7 ± 0.2 μM against FabX. nih.gov Structure-based optimization, guided by the co-crystal structure of FabX with the inhibitor, led to the development of more potent derivatives. Compound 47 , a result of this optimization, showed a significantly improved inhibitory potency with an IC₅₀ of 0.128 ± 0.002 μM, representing a 29-fold enhancement over the original compound. nih.gov
| Compound | Target | IC₅₀ (µM) |
|---|---|---|
| P61G11 (Compound 1) | FabX (H. pylori) | 3.7 ± 0.2 |
| Optimized Derivative (Compound 47) | FabX (H. pylori) | 0.128 ± 0.002 |
Molecular Mechanisms of Action
Elucidation of Binding Site Interactions at the Atomic Level
Understanding the interactions between thiadiazole sulfonamide derivatives and their molecular targets at an atomic level is crucial for rational drug design. Computational studies, including molecular docking and molecular dynamics simulations, have been employed to confirm favorable binding interactions. plos.org
In the case of FabX inhibition, the co-crystal structure of the enzyme with the 1,3,4-thiadiazole sulfonamide inhibitor P61G11 revealed that the compound occupies an L-shaped substrate-binding tunnel. nih.gov The binding is stabilized through a combination of hydrophobic interactions and hydrogen bonds, providing a clear structural basis for its inhibitory activity. nih.gov For EGFR inhibitors, molecular docking studies have been used to predict the binding mode within the ATP-binding site of the kinase domain. These studies help in understanding how the ligand interacts with key amino acid residues, such as the hinge region, which is essential for potent inhibition. nih.gov
Investigation of Apoptosis-Inducing Pathways (e.g., BAX, Caspases, P53, Bcl-2 Gene Expression Modulation)
Thiadiazole derivatives have been shown to exert their anticancer effects by inducing apoptosis, a form of programmed cell death. nih.gov The treatment of cancer cells with these compounds leads to significant modulation of key proteins involved in the apoptotic cascade.
Studies on a sulfamoylphenyl-dihydro-thiadiazole derivative revealed significant induction of apoptosis in MDA-MB-231 breast cancer cells, with early and late apoptosis rates of 22.50% and 58.27%, respectively. plos.org This was accompanied by a notable arrest of the cell cycle in the G1 phase. plos.org Further investigations into the apoptotic mechanism of other 5-aryl-1,3,4-thiadiazole derivatives showed a significant increase in the Bax/Bcl-2 ratio and elevated levels of caspase 9 in treated HepG2 and MCF-7 cells. nih.govnih.gov This indicates that the cytotoxic effect is mediated through the intrinsic apoptosis pathway. nih.govnih.gov Other research has also pointed to the discovery of thiadiazole derivatives as inducers of apoptosis via the caspase pathway. nih.gov
Understanding Selectivity Towards Specific Molecular Targets
A critical aspect of drug development is achieving selectivity for the intended molecular target to maximize efficacy and minimize off-target effects. Thiadiazole sulfonamide derivatives have demonstrated selectivity in various contexts. For instance, cytotoxicity assays with a novel sulfamoylphenyl-dihydro-thiadiazole derivative showed selective activity against MDA-MB-231 and MCF-7 cancer cells (IC₅₀ values of 16.13 µM and 22.57 µM, respectively) compared to non-cancerous Vero cells (IC₅₀ = 148.32 µM). plos.org Similarly, other 5-aryl-1,3,4-thiadiazole compounds displayed high selective cytotoxicity towards cancerous cells over normal mammalian Vero cells. nih.govnih.gov
In the context of antibacterial agents, the optimized FabX inhibitor 47 exhibited narrow-spectrum efficacy specifically against H. pylori. nih.gov Another derivative, 4-(3-phenyl- plos.orgwaocp.orgnih.govthiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, was found to be over 100-fold more selective for fatty acid amide hydrolase-1 (FAAH-1) compared to its isoenzyme FAAH-2. nih.gov This high degree of selectivity is a promising feature for developing targeted therapies.
Preclinical Research Applications (In Vitro and In Vivo Models, Excluding Human Clinical Trials)
The therapeutic potential of this compound derivatives has been extensively evaluated in various preclinical models. In vitro studies have demonstrated their cytotoxic properties against a wide range of human cancer cell lines.
For example, novel 1,3,4-thiadiazole derivatives have shown remarkable potency against breast (MCF-7), hepatoma (HepG2), colon (HCT116), and lung (A549) cancer cells. ekb.eg Other series of compounds have also been tested against cell lines such as human leukemia (HL60), Chinese hamster ovary (CHO), and human prostate cancer (PC3). nih.gov The half-maximal growth inhibition (GI₅₀) values often fall within the low micromolar to nanomolar range, indicating significant antiproliferative activity. nih.gov
In vivo studies have further substantiated these findings. An in vivo radioactive tracing study of a 5-aryl-1,3,4-thiadiazole derivative proved its ability to target sarcoma cells in a tumor-bearing mouse model, highlighting its potential for targeted cancer therapy. nih.govnih.gov In other preclinical models, nitroaryl-1,3,4-thiadiazole derivatives have been evaluated for antiprotozoal activity, with some compounds achieving a 100% cure rate in a mouse model of Human African Trypanosomiasis (HAT). mdpi.com Pharmacokinetic studies in normal mice models have also been conducted to evaluate the absorption, distribution, metabolism, and excretion profiles of these compounds. ekb.eg
| Compound Class | Cancer Cell Line | Activity (IC₅₀ / GI₅₀) |
|---|---|---|
| 5-Aryl-1,3,4-thiadiazole derivatives (e.g., 4i, 4e) | MCF-7 (Breast) | 2.32 µg/mL |
| 5-Aryl-1,3,4-thiadiazole derivatives (e.g., 4i, 4e) | HepG2 (Liver) | 3.13 µg/mL |
| Sulfamoylphenyl-dihydro-thiadiazole derivative | MDA-MB-231 (Breast) | 16.13 µM |
| Sulfamoylphenyl-dihydro-thiadiazole derivative | MCF-7 (Breast) | 22.57 µM |
| Bis-sulfonamide with 1,3,4-thiadiazole | HCT116 (Colon) | 3.29 µg/mL |
| Bis-sulfonamide with 1,3,4-thiadiazole | H460 (Lung) | 10 µg/mL |
Evaluation Against Cancer Cell Lines
Derivatives of thiadiazole sulfonamides have demonstrated notable cytotoxic activity across a diverse range of human cancer cell lines. Research has highlighted the potential of these compounds as anticancer agents, with studies evaluating their efficacy against renal, colon, melanoma, breast, pancreatic, lung, and hepatocellular carcinomas.
One study focused on novel 1,3,4-thiadiazole derivatives, where a compound bearing a substituted benzenesulfonamide scaffold exhibited significant potency against breast cancer (MCF-7), hepatoma (HepG2), colon cancer (HCT-116), and lung cancer (A549) cells. ekb.eg This compound's anticancer activity is believed to be linked, at least in part, to the inhibition of tumor-associated human carbonic anhydrase isoforms IX and XII. ekb.eg Another synthesized series of 2-[(5-phenyl-1,3,4-thiadiazole-2-imino)substituted benzene]diazenyl benzene sulphonamide derivatives also showed good cytotoxic activity against human colon (HCT-116), lung (A549), and breast (MCF-7) cancer cell lines. asianpubs.org
Furthermore, derivatives based on 1,2,4-thiadiazole have shown considerable activity in human myeloid leukemia cell lines (HL-60 and U937) and the melanoma SK-MEL-1 cell line. nih.gov Pyrazole oxime compounds incorporating a 1,2,3-thiadiazole ring were evaluated against human pancreatic cancer (Panc-1), hepatocarcinoma (Huh-7), and colon cancer (HCT-116) cells, with certain compounds showing high potency. nih.gov The broad-spectrum anticancer potential is further supported by findings on 1,3,4-thiadiazole-2-sulfonamide derivatives, which decreased the viability of human leukemia, non-small cell lung cancer, ovarian, melanoma, colon, glioma, renal, prostate, and breast cancer cells. nih.gov
Table 1: Anticancer Activity of Thiadiazole Sulfonamide Derivatives Against Various Cancer Cell Lines
| Compound Class | Cell Line | Cancer Type | Activity | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole-benzenesulfonamide | MCF-7 | Breast Cancer | Remarkable Potency | ekb.eg |
| 1,3,4-Thiadiazole-benzenesulfonamide | HepG2 | Hepatoma | Remarkable Potency | ekb.eg |
| 1,3,4-Thiadiazole-benzenesulfonamide | HCT-116 | Colon Cancer | Remarkable Potency | ekb.eg |
| 1,3,4-Thiadiazole-benzenesulfonamide | A549 | Lung Cancer | Remarkable Potency | ekb.eg |
| Diazenyl Benzene Sulphonamide | HCT-116 | Colon Cancer | Good Cytotoxic Activity | asianpubs.org |
| Diazenyl Benzene Sulphonamide | A549 | Lung Cancer | Good Cytotoxic Activity | asianpubs.org |
| Diazenyl Benzene Sulphonamide | MCF-7 | Breast Cancer | Good Cytotoxic Activity | asianpubs.org |
| 1,2,4-Thiadiazole Derivatives | SK-MEL-1 | Melanoma | Considerable Activity | nih.gov |
Antimicrobial Activity (Antibacterial and Antifungal Efficacy against Specific Strains)
Thiadiazole sulfonamide derivatives have been extensively investigated for their antimicrobial properties, demonstrating a broad spectrum of activity against various bacterial and fungal pathogens.
In terms of antibacterial efficacy, studies have shown these compounds to be active against both Gram-positive and Gram-negative bacteria. One series of sulfonamide-1,2,4-thiadiazole derivatives was evaluated, and results indicated varied reactions against different bacteria. nih.gov Other research on 1,3,4-thiadiazole derivatives attached to thiazolidinones showed activity against Gram-positive strains like Staphylococcus aureus and Streptococcus pyogenes, as well as Gram-negative strains such as Pseudomonas aeruginosa and Escherichia coli. mdpi.com Similarly, newly synthesized 1,3,4-thiadiazole derivatives exhibited moderate to good antibacterial activity against Staphylococcus aureus, Staphylococcus epidermidis, Pseudomonas aeruginosa, and Escherichia coli. mdpi.com
Regarding antifungal potential, a series of thirteen new sulfonamide-1,2,4-thiadiazole compounds showed significant activity against all tested micromycetes, with performance comparable to the commercial fungicide bifonazole. nih.gov The analogue containing a methylpiperazine reactive group demonstrated the best antifungal activity. nih.gov Further studies have confirmed the antifungal properties of various thiadiazole derivatives against pathogenic fungi like Aspergillus fumigatus and Candida albicans. nih.gov Phenylthiazole derivatives incorporating a 1,3,4-thiadiazole thione moiety also displayed excellent antifungal activity against plant pathogens such as Sclerotinia sclerotiorum. mdpi.com
Table 2: Antimicrobial Activity of Thiadiazole Sulfonamide Derivatives
| Compound Class | Target Microorganism | Type | Activity Noted | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole-Thiazolidinone | Staphylococcus aureus | Gram-positive Bacteria | Active | mdpi.com |
| 1,3,4-Thiadiazole-Thiazolidinone | Escherichia coli | Gram-negative Bacteria | Active | mdpi.com |
| 1,3,4-Thiadiazole Derivatives | Pseudomonas aeruginosa | Gram-negative Bacteria | Moderate to Good | mdpi.com |
| Phenyl-thiazolylurea-sulfonamides | Staphylococcus aureus | Gram-positive Bacteria | Moderate Activity (MIC: 32 μg/mL) | researchgate.net |
| Sulfonamide-1,2,4-thiadiazole | Various Micromycetes | Fungi | Significant Activity | nih.gov |
| Phenylthiazole-1,3,4-thiadiazole | Sclerotinia sclerotiorum | Fungus | Excellent Activity (EC50: 0.51 μg/mL) | mdpi.com |
Antiviral Activity (e.g., Anti-HIV, Anti-Tobacco Mosaic Virus)
The antiviral potential of thiadiazole sulfonamide derivatives has been explored, with significant findings against both plant and human viruses.
A notable area of research has been the activity of these compounds against the Tobacco Mosaic Virus (TMV). A series of novel 1-phenyl-4-(1,3,4-thiadiazole-5-thioether)-1H-pyrazole-5-amine derivatives was synthesized, and in vivo bioassays showed that some of these compounds exhibited excellent protective activity against TMV. nih.gov One compound, in particular, was found to be superior to the commercial agent ningnanmycin. nih.gov This compound was observed to inhibit the spread of TMV in the host plant and induce defensive changes in leaf morphology, such as the tight arrangement of mesophyll cells and stomatal closure. nih.gov Other research involved the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, with two derivatives demonstrating notable anti-TMV activity. researchgate.netnih.gov Thiadiazole analogues hybridized with a sulfonamide group have also been reported to have moderate antiviral activity against TMV. arkat-usa.org
In addition to plant viruses, some thiadiazole derivatives have been investigated for activity against human immunodeficiency virus (HIV). One study reported that a newly synthesized series of 1,3,4-thiadiazole derivatives included a compound that was promising as an anti-HIV-1 agent, showing no signs of in vitro cytotoxicity. arkat-usa.org Furthermore, sulfonamides are recognized as a core scaffold in medicinal chemistry with pivotal therapeutic applications, including antiviral activity, and have been used to develop inhibitors of HIV-1 entry into cells. nih.govmdpi.com
Table 3: Antiviral Activity of Thiadiazole Sulfonamide Derivatives
| Compound Class | Target Virus | Activity Noted | Reference |
|---|---|---|---|
| 1,3,4-Thiadiazole-pyrazole amine | Tobacco Mosaic Virus (TMV) | Excellent protective activity (EC50 = 203.5 μg/mL for compound E2) | nih.gov |
| 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamide | Tobacco Mosaic Virus (TMV) | Certain anti-TMV activity | researchgate.netnih.gov |
| Thiadiazole-sulfonamide hybrid | Tobacco Mosaic Virus (TMV) | Moderate antiviral activity | arkat-usa.org |
| 1,3,4-Thiadiazole derivative | HIV-1 | Promising anti-HIV-1 activity | arkat-usa.org |
Anticonvulsant Activity in Animal Models (e.g., MES, PTZ, Isoniazid-induced Seizures)
Derivatives of 1,3,4-thiadiazole have been identified as a potent and effective moiety in anticonvulsant research. frontiersin.org These compounds have been evaluated in various in vivo animal models, including maximal electroshock (MES), subcutaneous pentylenetetrazole (PTZ), and isoniazid-induced seizure tests, which are standard screens for identifying potential anticonvulsant agents. frontiersin.orgnih.gov
Several synthesized series of 1,3,4-thiadiazole derivatives have shown significant anticonvulsant activity. frontiersin.org For instance, compounds substituted with an OCH3 group were found to be highly effective in the MES test, providing up to 64.28% protection at a high dose with no neurotoxicity. frontiersin.org Another study found that a derivative, 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol, showed good activity in both PTZ and MES tests, with 83% and 75% inhibition, respectively. frontiersin.org Structure-activity relationship (SAR) studies have suggested that compounds containing electron-withdrawing groups like nitro and chloro tend to display potent anticonvulsant activity. frontiersin.org
The mechanism of action for the anticonvulsant effects of 1,3,4-thiadiazole derivatives is thought to involve the GABAA pathway, preventing neuron firing by facilitating the release of chloride ions. frontiersin.org In studies involving isoniazid-induced seizures, certain tetrahydropyrrolo[2,1-b]benzothiazol-1-ones and their thiazole (B1198619) analogues were synthesized and tested, with one compound showing a median effective dose (ED50) of 24.3 mg/kg in mice and 15.9 mg/kg in rats. nih.gov
Table 4: Anticonvulsant Activity of Thiadiazole Derivatives in Animal Models
| Seizure Model | Compound Class/Derivative | Animal | Activity/Potency | Reference |
|---|---|---|---|---|
| MES | 5-(3-methoxyphenyl)-N-phenyl-1,3,4-thiadiazol-2-amine | Mice | 64.28% protection (300 mg/kg) | frontiersin.org |
| PTZ | 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | Mice | 83% inhibition (20 mg/kg) | frontiersin.org |
| MES | 4-[(1,3,4-thiadiazol-2-yl)methyl]-5-p-tolyl-4H-1,2,4-triazole-3-thiol | Mice | 75% inhibition (20 mg/kg) | frontiersin.org |
| MES | 6-(4-fluorophenyl)thiazolo[3,2-b] ekb.egnih.govnih.govtriazole | Mice | ED50: 49.1 mg/Kg | nih.gov |
| PTZ | 6-(4-Propoxyphenyl)thiazolo[3,2-b] ekb.egnih.govnih.govtriazole | Mice | ED50: 63.4 mg/Kg | nih.gov |
| Isoniazid-induced | 3a-substituted tetrahydropyrrolo[2,1-b]thiazol-1-one (2a) | Mice | ED50: 24.3 mg/kg | nih.gov |
Antiparasitic Activity (Antileishmanial and Antimalarial Effects)
Thiadiazole-based compounds have emerged as a promising scaffold for the development of novel agents against parasitic diseases, including leishmaniasis and malaria.
In the context of antimalarial research, a 1,3,4-thiadiazole-2-sulfonamide derivative demonstrated excellent inhibitory activity against Plasmodium falciparum carbonic anhydrase (pfCA), an essential enzyme for the parasite's survival. nih.gov The inhibition of this enzyme presents a different mechanism compared to current antimalarial drugs. A library of 1,3,4-thiadiazole- and 1,3,4-thiadiazoline-2-sulfonamide derivatives exhibited inhibition of pfCA with KI values in the micromolar range. nih.gov
Regarding antileishmanial activity, several 5-nitroheteroaryl-1,3,4-thiadiazole derivatives have shown potent effects against Leishmania species with low toxicity. nih.gov These compounds were effective against both the promastigote and amastigote stages of the parasite. nih.gov One derivative containing a 5-nitrofuran thiadiazole showed an IC50 value of 0.08 μM against L. donovani promastigotes. nih.gov Other studies have synthesized naphthyl-thiazole derivatives that showed cytotoxic potential against Leishmania amazonensis. unl.pt Nitro-containing 1,3,4-thiadiazole derivatives also displayed noteworthy in vitro activity against L. donovani. semanticscholar.org
Table 5: Antiparasitic Activity of Thiadiazole Derivatives
| Compound Class | Target Parasite | Activity/Mechanism | Potency | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole-2-sulfonamide | Plasmodium falciparum | Inhibition of pfCA enzyme | KI in the range of 0.192–6.867 μM | nih.gov |
| 5-nitrofuran thiadiazole | Leishmania donovani (promastigotes) | Antileishmanial | IC50: 0.08 μM | nih.gov |
| 1,3,4-Thiadiazole analogs | Leishmania donovani (promastigotes) | Antileishmanial | IC50: 0.495 μM | nih.gov |
| Naphthyl-thiazole derivative | Leishmania amazonensis | Antileishmanial | Cytotoxic potential | unl.pt |
Anti-inflammatory Potential (Mechanistic Basis)
Thiadiazole derivatives, including those linked to pyrazole benzene sulphonamides, have been recognized for their anti-inflammatory properties. orientjchem.org The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).
A study on a series of thiadiazole-linked pyrazole benzenesulfonamide derivatives evaluated their in-vivo anti-inflammatory activity using the carrageenan-induced rat paw edema model. orientjchem.org The compounds exhibited percentage inhibition ranging from 44.51% to 74.59%. orientjchem.org Specifically, compounds with 2-chloro and other substitutions on the aryl ring attached to the 1,3,4-thiadiazole moiety showed the most significant anti-inflammatory effects. orientjchem.org
The mechanistic basis for the anti-inflammatory activity of phenyl thiazole derivatives may involve a combination of inhibiting the release of pro-inflammatory mediators, reducing vascular permeability, and decreasing neutrophil migration. wjpmr.com Other studies on 2,4-disubstituted-5-imino-1,3,4-thiadiazole derivatives also confirmed their anti-inflammatory potential in the carrageenan-induced paw edema assay, with some compounds showing promising activity compared to the standard drug Diclofenac sodium. researchgate.netsphinxsai.com The presence of an amino group on the phenyl ring was found to enhance this activity. sphinxsai.com
Table 6: Anti-inflammatory Activity of Thiadiazole Derivatives
| Compound Class | Model | Mechanism | Activity | Reference |
|---|---|---|---|---|
| Thiadiazole-pyrazole benzenesulfonamide | Carrageenan-induced rat paw edema | COX Inhibition | Up to 74.59% inhibition | orientjchem.org |
| 2,4-diphenyl-5-imino-1,3,4-thiadiazole | Carrageenan-induced rat paw edema | Not specified | Promising activity | researchgate.netsphinxsai.com |
| Substituted Phenyl Thiazole | Carrageenan & Formalin induced rat paw edema | Inhibition of pro-inflammatory mediators | Appreciable activity | wjpmr.com |
Neuroprotective Effects Related to Enzyme Modulation
Thiazole and thiadiazole sulfonamides have demonstrated significant neuroprotective potential, often linked to their ability to modulate specific enzymes within the central nervous system. This activity is crucial for developing therapies for neurodegenerative disorders.
One key mechanism is the inhibition of carbonic anhydrase (CA) isoenzymes. A study synthesized a series of 5-[2-(N-(substituted phenyl)acetamide)]amino-1,3,4-thiadiazole-2-sulfonamides and found that they could protect PC12 cells from sodium nitroprusside-induced damage. nih.govresearchgate.net One particular monosubstituted compound was identified as a highly effective and selective carbonic anhydrase II (CA II) inhibitor (IC50 = 16.7 nM) and exhibited a better protective effect in PC12 cells than the reference drug edaravone. nih.gov
Other research has focused on different enzymatic pathways. Novel thiazole sulfonamides have shown neuroprotective capabilities against 6-hydroxydopamine (6-OHDA)-induced neuronal damage, a model for Parkinson's disease, via the activation of SIRT1 (Sirtuin 1). nih.gov These compounds were able to maintain high SIRT1 activity in the face of oxidative damage. nih.gov Additionally, thiazole-carboxamide derivatives have been evaluated as negative allosteric modulators of AMPA receptors. By inhibiting AMPA receptor-mediated currents and enhancing deactivation rates, these compounds can reduce excitotoxicity, a key factor in many neurological diseases. mdpi.com
Table 7: Neuroprotective Effects of Thiadiazole/Thiazole Sulfonamide Derivatives
| Compound Class | Model | Enzyme Modulated | Neuroprotective Effect | Reference |
|---|---|---|---|---|
| 5-amino-1,3,4-thiadiazole-2-sulfonamide | PC12 cells (SNP-induced damage) | Carbonic Anhydrase II (CA II) | Protection from cell damage | nih.govresearchgate.net |
| Thiazole sulfonamides | SH-SY5Y cells (6-OHDA-induced damage) | Sirtuin 1 (SIRT1) | Protection against neuronal damage | nih.gov |
Structure Activity Relationships Sar of 3 Phenyl 1,2,4 Thiadiazole 5 Sulfonamide Derivatives
Impact of Substituent Variation on Pharmacological Activity
The biological activity of 3-phenyl-1,2,4-thiadiazole-5-sulfonamide derivatives is highly sensitive to the nature and position of various substituents. Strategic modifications of the aromatic ring, the sulfonamide moiety, and the inclusion of linker groups or fused ring systems can lead to substantial changes in pharmacological profiles.
While direct SAR studies on 3-phenyl-1,2,4-thiadiazole-5-sulfonamides are limited, research on analogous 3-phenyl-1,2,4-thiadiazole (B3053043) derivatives provides valuable insights into how aromatic substituents can modulate activity. For instance, in a series of N-(3-phenyl- chemmethod.comnih.govekb.egthiadiazol-5-yl)-acetamide derivatives designed as adenosine (B11128) A3 receptor antagonists, the introduction of a methoxy (B1213986) group at the 4-position of the phenyl ring was found to significantly enhance binding affinity. chemmethod.com This suggests that electron-donating groups in the para position of the phenyl ring can be beneficial for certain biological targets.
The following table summarizes the effect of phenyl ring substitution on the binding affinity of N-(3-phenyl- chemmethod.comnih.govekb.egthiadiazol-5-yl)-acetamide analogues at the human A3 adenosine receptor. chemmethod.com
| Compound | Phenyl Ring Substituent | Kᵢ (nM) at human A₃ receptor |
| N-(3-Phenyl- chemmethod.comnih.govekb.egthiadiazol-5-yl)-acetamide | Unsubstituted | 2.3 |
| N-[3-(4-Methoxy-phenyl)- chemmethod.comnih.govekb.egthiadiazol-5-yl]-acetamide | 4-Methoxy | 0.79 |
This data clearly indicates that the presence of a 4-methoxy group leads to a notable increase in potency. Further research is necessary to fully elucidate the effects of a broader range of substituents, such as halogens, nitro groups, and various alkyl or aryl groups, on the pharmacological activity of this compound derivatives.
The sulfonamide group is a critical component of many biologically active molecules, and its modification can have a profound impact on activity. While specific data on modifications to the 5-sulfonamide group of 3-phenyl-1,2,4-thiadiazole is not extensively available, studies on related structures highlight the importance of this moiety. For example, replacing the sulfonamide with an acetamido group in the 3-phenyl-1,2,4-thiadiazole scaffold resulted in an 8-fold increase in binding affinity for the adenosine A3 receptor compared to a corresponding thiazole (B1198619) derivative. chemmethod.com This indicates that the nature of the group at the 5-position of the thiadiazole ring is a key determinant of pharmacological activity.
Further exploration of modifications, such as N-alkylation, N-arylation, or the incorporation of the sulfonamide nitrogen into a heterocyclic ring, would be crucial to fully understand the SAR of this class of compounds.
The introduction of linker moieties or the fusion of the 1,2,4-thiadiazole (B1232254) ring to other heterocyclic systems can significantly alter the conformational properties and biological activity of the parent molecule. The fusion of a 1,2,4-triazole (B32235) ring to a thiadiazole has been shown to result in compounds with broad-spectrum antifungal activity. nih.gov While this example does not directly involve the this compound core, it underscores the potential of fused heterocyclic systems to generate novel pharmacological activities. The strategic use of linkers can also provide access to different regions of a biological target, potentially enhancing potency or altering the mode of action.
Identification of Key Pharmacophoric Features for Targeted Activities
Based on the available data for analogous compounds, key pharmacophoric features for the 3-phenyl-1,2,4-thiadiazole scaffold can be inferred. The 1,2,4-thiadiazole ring itself often serves as a central scaffold, positioning the other functional groups in a specific spatial orientation for optimal interaction with a biological target. The phenyl group at the 3-position appears to be crucial for activity, with its substitution pattern offering a means to fine-tune potency and selectivity. chemmethod.com
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches
Currently, there is a lack of specific Quantitative Structure-Activity Relationship (QSAR) models for this compound derivatives in the available literature. QSAR studies are powerful tools for understanding the relationship between the chemical structure and biological activity of a series of compounds. Such models for this specific scaffold would be invaluable for predicting the activity of new derivatives and for guiding the design of more potent and selective compounds. The development of robust QSAR models would require a dataset of compounds with a range of structural variations and corresponding biological activity data.
Correlation of Computational Data with Experimental Biological Activity
The correlation of computational data with experimental biological activity is a cornerstone of modern drug discovery. For the 3-phenyl-1,2,4-thiadiazole scaffold, molecular modeling studies have been used to investigate the binding of derivatives to their biological targets. For example, receptor docking experiments with N-[3-(4-methoxy-phenyl)- chemmethod.comnih.govekb.egthiadiazol-5-yl]-acetamide at the human adenosine A3 receptor have helped to rationalize the observed high binding affinity. chemmethod.com These computational models can provide insights into the specific interactions between the ligand and the receptor, such as hydrogen bonds and hydrophobic interactions, which are crucial for biological activity. However, more extensive studies correlating computational predictions with experimental data are needed for the this compound class of compounds to fully leverage the power of in silico methods in their development.
Future Research Directions and Therapeutic Prospects
Development of Highly Selective Inhibitors Targeting Specific Isoforms or Enzymes
A primary direction for future research is the rational design of 3-phenyl-1,2,4-thiadiazole-5-sulfonamide derivatives that exhibit high selectivity for specific enzyme isoforms. The sulfonamide moiety is a well-known pharmacophore that can target enzymes like carbonic anhydrases (CAs). By modifying the phenyl ring or the thiadiazole core, it is possible to achieve selective inhibition of tumor-associated CA isoforms, such as IX and XII, over off-target cytosolic isoforms. ekb.eg This approach aims to enhance therapeutic efficacy while minimizing side effects.
Similarly, derivatives can be designed to selectively target other enzymes implicated in disease, such as monoacylglycerol lipase (MAGL), which is involved in pro-tumorigenic signaling. nih.gov The development of potent and selective MAGL inhibitors from this scaffold could offer new therapeutic strategies for cancer. nih.gov Research efforts will focus on structure-activity relationship (SAR) studies to understand how different substituents on the core structure influence binding affinity and selectivity for various biological targets, including kinases like VEGFR-2, which are crucial in cancer progression. nih.govmdpi.com
Table 1: Potential Enzyme Targets and Strategies for Selective Inhibition
| Target Enzyme/Isoform | Therapeutic Area | Strategy for Achieving Selectivity |
|---|---|---|
| Carbonic Anhydrase IX/XII | Cancer | Modification of the phenyl ring to exploit differences in the active site of tumor-associated isoforms versus cytosolic isoforms. ekb.eg |
| Monoacylglycerol Lipase (MAGL) | Cancer, Neurological Disorders | Synthesis of derivatives with specific substitutions on the thiadiazole core to enhance binding to MAGL's active site. nih.gov |
| VEGFR-2 | Cancer | Designing analogs that mimic the pharmacophoric features required for binding to the VEGFR-2 hinge region and DFG motif. nih.gov |
Exploration of Novel Derivatization Strategies for Enhanced Bioactivity
The 1,2,4-thiadiazole (B1232254) ring is a versatile scaffold amenable to a wide range of chemical modifications to enhance biological activity. acs.orgmdpi.com Future research will explore novel derivatization strategies at various positions of the this compound molecule.
Key strategies include:
N-Substitution: The sulfonamide nitrogen atom provides a site for derivatization to introduce new functional groups, potentially altering solubility, cell permeability, and target engagement.
Phenyl Ring Substitution: Introducing various substituents (e.g., halogens, nitro groups, methoxy (B1213986) groups) onto the phenyl ring can significantly impact the compound's electronic and steric properties, influencing its antiproliferative activity. nih.govmdpi.com
Hybridization: Creating hybrid molecules by linking the thiadiazole scaffold with other pharmacologically active heterocycles, such as piperazine, pyridine, or triazole, can lead to compounds with improved or entirely new biological activities. nih.govnih.govnih.gov
Glycosylation: The attachment of sugar moieties (glycosylation) is a strategy used to enhance the properties of lead compounds, potentially improving their pharmacokinetic profiles. nih.gov
These derivatization efforts aim to generate libraries of novel compounds for screening against various diseases, including cancer and microbial infections. mdpi.com
Application of Advanced Computational Methods in Rational Drug Design
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the precise and rational design of targeted inhibitors. nih.gov Advanced computational methods can be applied to the this compound scaffold to streamline the development of new drug candidates and optimize lead compounds. openmedicinalchemistryjournal.compatsnap.com
Techniques that will be instrumental in future research include:
Molecular Docking: These simulations predict the preferred binding orientation of a molecule to its target protein, helping to assess binding affinity and interaction patterns. patsnap.com This is crucial for designing derivatives with enhanced potency.
Virtual Screening: This computational technique allows for the rapid evaluation of large libraries of virtual compounds to identify those with a high probability of binding to a specific biological target. openmedicinalchemistryjournal.compatsnap.com
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can establish a relationship between the chemical structure of the compounds and their biological activity, providing insights for designing more potent analogs. emanresearch.org
Molecular Dynamics (MD) Simulations: MD simulations provide a deeper understanding of the stability and behavior of the drug-target complex under physiological conditions over time. patsnap.com
By employing these in silico tools, researchers can prioritize the synthesis of the most promising candidates, thereby reducing the time and cost associated with drug development. emanresearch.orggoogle.com
Table 2: Application of Computational Methods in Drug Design
| Computational Method | Application in Designing Thiadiazole Derivatives |
|---|---|
| Molecular Docking | Predicting binding modes and affinities to target enzymes like kinases and carbonic anhydrases. patsnap.com |
| Virtual Screening | Identifying novel hit compounds from large chemical databases that share the core scaffold. openmedicinalchemistryjournal.com |
| QSAR Modeling | Developing predictive models to guide the synthesis of derivatives with improved bioactivity. emanresearch.org |
| Molecular Dynamics | Assessing the stability of the ligand-protein complex and understanding dynamic interactions. patsnap.com |
Investigation of Polypharmacology and Multi-Targeting Approaches
Polypharmacology, the concept of a single drug molecule interacting with multiple targets simultaneously, is an emerging and promising strategy for treating complex, multifactorial diseases like cancer. nih.govnih.govresearchgate.net Instead of aiming for absolute selectivity, future research could intentionally design derivatives of this compound to be multi-targeting. A multi-target drug can be more efficacious due to its cumulative effect on several disease-relevant pathways. nih.gov
This approach involves designing molecules that possess "promiscuity," the ability to interact with multiple targets, while avoiding antitargets that could cause adverse effects. nih.govwiley.com For instance, a single derivative could be engineered to inhibit both a specific kinase and a carbonic anhydrase isoform, two important targets in oncology. Advanced computational methods can aid in predicting and identifying the structural features that confer this multi-targeting ability. nih.gov This strategy could lead to more effective therapies, overcoming drug resistance and improving patient outcomes. nih.gov
Integration of Green Chemistry Principles for Sustainable Production
As the pharmaceutical industry moves towards more sustainable practices, the integration of green chemistry principles into the synthesis of this compound and its derivatives is a critical future direction. mdpi.comedu.krd Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com
Key green chemistry approaches applicable to thiadiazole synthesis include:
Use of Green Solvents: Replacing traditional volatile and hazardous organic solvents with environmentally benign alternatives like ionic liquids or even water. mdpi.comnih.gov
Catalysis: Employing catalytic processes instead of stoichiometric reagents to improve reaction efficiency, lower energy input, and reduce waste. edu.krd
Energy Efficiency: Utilizing energy-efficient methods such as microwave or ultrasonic irradiation to accelerate reaction rates and reduce reaction times compared to conventional heating. mdpi.comnanobioletters.com
Solvent-Free Conditions: Performing reactions under solvent-free or solid-state conditions, which aligns with the philosophy that "the best solvent is no solvent." nih.gov
By adopting these principles, the production of these potentially valuable therapeutic compounds can be made more economically and environmentally sustainable. mdpi.comnanobioletters.com
Q & A
Q. Key Variables :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | <60°C: Incomplete cyclization; >80°C: Side reactions |
| Base (e.g., Et₃N) | 1.5 eq. | Excess base hydrolyzes intermediates |
| Solvent | Anhydrous DCM | Moisture degrades sulfonyl chloride |
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound derivatives?
Answer:
- 1H/13C NMR : Confirm regiochemistry of the thiadiazole ring and sulfonamide substitution. For example, sulfonamide protons appear as broad singlets near δ 7.5–8.0 ppm in DMSO-d₆ .
- IR Spectroscopy : Stretching vibrations for S=O (1150–1250 cm⁻¹) and C-S (650–750 cm⁻¹) validate functional groups .
- HPLC : Reverse-phase C18 columns (4.6 × 250 mm, 5 µm) with acetonitrile/water (70:30) and 0.1% TFA achieve >95% purity. Retention times vary by substituents (e.g., 8.2 min for unmodified derivatives) .
Validation : Cross-referencing with high-resolution mass spectrometry (HRMS) ensures molecular ion ([M+H]+) matches theoretical values within 2 ppm .
Advanced: How can molecular docking resolve discrepancies in reported biological activities of this compound derivatives?
Answer:
Contradictions in anti-proliferative or antimicrobial activity often arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) enhance binding to ATP-binding pockets in kinases (e.g., EGFR), while bulky groups reduce solubility .
- Target Flexibility : Use ensemble docking (e.g., Schrödinger’s Induced Fit) to account for protein conformational changes. For example, derivatives with para-substituted phenyl groups showed ΔG values of −9.2 kcal/mol vs. EGFR, correlating with IC₅₀ = 2.1 µM .
Case Study : A 2022 study on 5-phenyl-1,3-thiazole-4-sulfonamides showed 60-cell line NCI screening data varied due to off-target binding to carbonic anhydrase IX. Docking simulations reconciled this by identifying dual-binding modes .
Advanced: How do solvent polarity and pH influence the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, accelerating substitutions at the thiadiazole C-5 position. For example, DMF increases reaction rates by 3× compared to THF .
- pH Dependence : Alkaline conditions (pH >10) deprotonate the sulfonamide NH, enhancing nucleophilicity. At pH 8–9, selective alkylation of the thiadiazole sulfur occurs without side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
